(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6F2N2S |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
(5,6-difluoro-1,2-benzothiazol-3-yl)methanamine |
InChI |
InChI=1S/C8H6F2N2S/c9-5-1-4-7(3-11)12-13-8(4)2-6(5)10/h1-2H,3,11H2 |
InChI Key |
FOBUNCVDSYVGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)SN=C2CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine typically involves the following steps:
Formation of the benzo[d]isothiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of fluorine atoms: The fluorination of the benzo[d]isothiazole core is carried out using reagents such as Selectfluor in aqueous media.
Attachment of the methanamine group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Reactions of the Amine Group
The primary amine (-NH₂) at the 3-position exhibits enhanced nucleophilicity due to the electron-withdrawing effects of the fluorine substituents on the benzothiazole ring. This enables participation in classic amine-driven reactions:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Acylation | Acetyl chloride, base (e.g., Et₃N) | N-Acetyl derivative | High yield under mild conditions. |
| Schiff Base Formation | Benzaldehyde, catalytic acid | Imine derivative | Forms stable imines, useful for coordination chemistry. |
| Alkylation | Methyl iodide, DMF, NaH | N-Methylated product | Steric hindrance from the benzothiazole ring may reduce efficiency. |
Electrophilic Aromatic Substitution
The fluorine substituents at positions 5 and 6 deactivate the benzothiazole ring toward electrophilic substitution but direct incoming electrophiles to positions 4 and 7 (para and meta to fluorine) .
| Reaction Type | Reagents/Conditions | Position Substituted | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 60°C | Position 4 | 4-Nitro derivative |
| Halogenation | Cl₂, FeCl₃ catalyst | Position 7 | 7-Chloro derivative |
Mechanistic Notes :
-
Fluorine’s electron-withdrawing effect increases ring electron deficiency, slowing reaction rates but improving regioselectivity .
-
Nitration proceeds via a Wheland intermediate stabilized by resonance with the sulfur atom.
Coordination Chemistry
The amine group and sulfur/nitrogen atoms in the benzothiazole ring enable metal coordination:
Example Reaction :
Conditions: Ethanol, reflux, 4 hours .
Oxidation
-
Amine Oxidation : Under strong oxidants (e.g., KMnO₄), the amine group converts to a nitro group, though overoxidation risks ring degradation.
-
Ring Oxidation : Ozonolysis or peroxide treatment cleaves the benzothiazole ring, producing sulfonic acid derivatives .
Reduction
-
Nitro Reduction : If nitro derivatives are formed, catalytic hydrogenation (H₂/Pd-C) regenerates the amine .
Heterocyclic Ring Reactivity
The benzo[d]isothiazole core undergoes selective transformations:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ring Expansion | Diazomethane, Cu catalyst | Benzothiadiazepine derivative |
| Sulfur Oxidation | mCPBA (meta-chloroperoxybenzoic acid) | Sulfoxide or sulfone |
Key Insight : Fluorine substituents increase ring stability, requiring harsher conditions for sulfur oxidation .
Bioconjugation and Prodrug Design
The amine group facilitates covalent bonding with biomolecules or prodrug moieties:
-
Peptide Coupling : EDC/HOBt-mediated conjugation with carboxylic acids forms amide-linked bioconjugates.
-
Prodrug Activation : Schiff base formation with ketones (e.g., pyridoxal phosphate) enables pH-sensitive drug release.
Thermal and Photochemical Behavior
-
Thermal Decomposition : TGA analysis shows stability up to 200°C, beyond which defluorination and ring cleavage occur.
-
Photoreactivity : UV irradiation induces C-F bond homolysis, generating radicals for polymer crosslinking applications.
Scientific Research Applications
(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Materials Science: Its fluorinated structure may impart desirable properties such as increased stability and resistance to degradation, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways, given its potential interactions with specific biomolecules.
Mechanism of Action
The mechanism of action of (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The exact mechanism would depend on the specific application and target. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme or receptor, thereby modulating a biological pathway.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzo[d]isothiazole Derivatives
Key Findings:
- Compound 1: (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) Binding Energy: −8.7 kcal/mol (highest among tested compounds) . Substituents: 2,6-dihydro substitution on the isothiazole ring. Application: Potential insecticide targeting Anopheles gambiae trehalase .
Compound 2 : (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)
Control Ligand :
Structural-Activity Relationship (SAR) Insights :
- Fluorine substitution at positions 5 and 6 in the target compound may enhance binding compared to non-fluorinated analogs, as electron-withdrawing groups stabilize charge-transfer interactions .
- Dihydro substitutions (e.g., 2,6 vs.
Thiadiazole and Thiophene-Based Analogs
- DTPA-BT-F: 4,4'-(5,6-difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) Structure: Similar 5,6-difluoro substitution but on a benzo[c]thiadiazole core. Application: Organic photovoltaics (OPVs); fluorination lowers LUMO levels, improving charge transfer .
Polymer P58 : Contains 5,6-difluorobenzo[c][1,2,5]thiadiazole units.
Isoxazol-3-amine Derivatives (Structural Similarity)
highlights compounds with structural similarity scores up to 0.92 for 6-phenylbenzo[d]isoxazol-3-amine. Key differences include:
- Core Heteroatom : Isoxazole (O and N) vs. isothiazole (S and N).
- Impact : Replacement of sulfur with oxygen alters electronic distribution and hydrogen-bonding capacity, likely reducing binding affinity in enzyme inhibition contexts .
Biological Activity
(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_7F_2N_3S, with a molecular weight of approximately 202.21 g/mol. The compound features a benzo[d]isothiazole core with fluorine substitutions at the 5 and 6 positions and an amine group at the 3 position. These modifications may enhance its reactivity and biological interactions, making it a candidate for further pharmacological exploration .
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability and efficacy .
Potential Biological Targets:
- Enzymes involved in metabolic pathways
- Receptors linked to disease mechanisms
- Pathways related to inflammation and cancer progression
Pharmacological Applications
Research indicates that this compound could have applications in treating infections and possibly cancer due to its structural similarities with other bioactive compounds. For instance, benzothiazole derivatives have been noted for their anti-infective properties .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (6-Methylbenzo[d]isoxazol-3-yl)methanamine | C_9H_10N_2O | Contains an isoxazole instead of isothiazole |
| (4-Fluorobenzyl)thioamide | C_9H_10FN_2S | Features a thioamide functional group |
| (2-Aminobenzothiazole) | C_7H_6N_2S | Similar heterocyclic structure |
The unique substitution pattern of this compound may enhance its biological activity compared to these structurally related compounds .
Case Studies and Research Findings
Q & A
Q. How to profile pharmacological activity for receptor interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
